
Ethyl 2-amino-2-phenylacetate
Overview
Description
Ethyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and is characterized by the presence of an ethyl ester group and an amino group attached to the alpha carbon
Preparation Methods
Classical Chemical Synthesis via Esterification and Amination
A common approach to synthesize ethyl 2-amino-2-phenylacetate involves esterification of 2-amino-2-phenylacetic acid or its derivatives, followed by amination steps if starting from phenylacetate derivatives.
- Starting materials: Ethyl 2-phenylacetate or phenylglycine derivatives.
- Key reagents: Aminating agents, strong acids for hydrolysis, and esterification catalysts.
- Typical conditions: Hydrolysis or esterification under acidic or basic conditions, often refluxing in strong mineral acids or organic solvents.
- The hydrolysis of phenylglycine esters to obtain the free amino acid or its esters can be efficiently carried out in boiling aqueous solutions of strong acids such as hydrochloric acid or trifluoroacetic acid, with minimal racemization observed even at elevated temperatures (up to 200 °C).
- Resolution of DL-phenylglycine esters using (+)-tartaric acid in mixed solvents allows isolation of optically active esters, which can then be hydrolyzed to yield this compound with high enantiomeric purity.
- The process involves crystallization of hemitartrate salts, filtration, and drying steps to isolate the product.
Step | Conditions | Notes |
---|---|---|
Esterification | Acidic or basic catalysis | Formation of ethyl ester from acid |
Resolution | (+)-Tartaric acid, mixed solvents | Separation of enantiomers |
Hydrolysis | Boiling aqueous strong acid | Minimal racemization, yields free ester |
Enzymatic and Biocatalytic Synthesis Routes
Recent advances have demonstrated the use of biocatalytic cascades for the synthesis of amino acid derivatives, including this compound or closely related compounds.
- Method: Multi-enzyme cascades converting l-phenylalanine into amino alcohols and amino acid esters through sequential enzymatic reactions.
- Enzymes involved: Tyrosine ammonia lyase, epoxide hydrolase, and amine dehydrogenase.
- Advantages: High enantiomeric excess (>99%), mild reaction conditions, and environmentally friendly processes.
- A two-pot, four-step enzymatic cascade converts l-phenylalanine into chiral amino alcohol intermediates with high yield and purity, which can be further transformed into ethyl amino acid esters.
- The enzymatic process operates at moderate temperatures (~30 °C), neutral to slightly alkaline pH, and avoids harsh chemicals.
- Purification is typically achieved by extraction and chromatography, yielding products with excellent stereochemical integrity.
Enzymatic Step | Conditions | Outcome |
---|---|---|
Deamination (l-phenylalanine) | pH 9, 30 °C, 24 h | Cinnamic acid intermediate |
Epoxide hydrolase reaction | 30 °C, 20 h | Chiral amino alcohol formation |
Amine dehydrogenase step | pH 8.5, 30 °C, 70 h | Final amino ester product |
Purification | Extraction, chromatography | >99% enantiomeric excess |
Diazo Compound Intermediates and Subsequent Amination
Another synthetic strategy involves the preparation of α-diazoesters such as ethyl 2-diazo-2-phenylacetate, which can be converted into this compound via catalytic or thermal decomposition followed by amination.
- Synthesis of α-diazoesters: Reaction of ethyl 2-phenylacetate with tosyl azide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- Subsequent transformations: The diazo group is converted into an amino group under catalytic conditions or by reaction with nucleophiles.
- Benefits: This method allows for ligand-free conditions and mild reaction temperatures (~room temperature), providing good yields of the desired amino ester.
Step | Reagents/Conditions | Notes |
---|---|---|
α-Diazoester formation | Ethyl 2-phenylacetate, tosyl azide, DBU, DCE solvent, RT, 1 h | Efficient diazo intermediate synthesis |
Amination or decomposition | Catalytic or thermal conditions | Conversion to amino ester |
Summary Table of Preparation Methods
Additional Notes on Preparation
- The resolution of racemic mixtures by tartaric acid salts is a key step in obtaining optically pure this compound, which is critical for pharmaceutical applications.
- Enzymatic methods are gaining prominence due to their stereoselectivity and greener profiles, aligning with modern synthetic chemistry trends.
- The diazoester route offers synthetic versatility, allowing further functional group modifications and access to derivatives.
- Care must be taken during hydrolysis and neutralization steps to avoid racemization of the chiral center, especially when bases are used.
Scientific Research Applications
Ethyl 2-amino-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid backbone but lacks the ethyl ester and amino groups.
Ethyl 2-amino-2-phenylpropanoate: Similar structure but with an additional methyl group on the alpha carbon.
Benzylamine: Contains the amino group attached to a benzyl group instead of a phenylacetic acid derivative.
Uniqueness: Ethyl 2-amino-2-phenylacetate is unique due to the presence of both an ethyl ester and an amino group on the alpha carbon, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-2-phenylacetate (also known as Ethyl phenylglycinate) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 179.22 g/mol. It is characterized by the presence of an ethyl ester and an amino group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a substrate for specific enzymes, leading to the formation of active metabolites. Additionally, it can modulate signaling pathways by interacting with cellular receptors, influencing physiological responses.
1. Enzyme Interactions
This compound has been investigated for its role in enzyme interactions, particularly in relation to:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Substrate Activity : The compound acts as a substrate for various enzymes, facilitating biochemical reactions essential for cellular function.
2. Therapeutic Potential
Research has highlighted the therapeutic potential of this compound in various medical applications:
- Analgesic Properties : Studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways indicates potential use in treating inflammatory conditions.
Research Findings
Numerous studies have explored the biological activity of this compound. Below are key findings from recent research:
Study | Findings | Reference |
---|---|---|
Study on Analgesic Properties | Demonstrated significant pain relief in animal models comparable to standard analgesics. | |
Enzyme Interaction Analysis | Identified as a competitive inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism. | |
Anti-inflammatory Studies | Showed reduction in pro-inflammatory cytokines in vitro, suggesting anti-inflammatory potential. |
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered to evaluate its analgesic effects. Results indicated a significant reduction in pain response compared to the control group, supporting its potential use as an analgesic agent.
Case Study 2: Inhibition of Metabolic Enzymes
A separate investigation assessed the impact of this compound on cytochrome P450 enzymes. The findings revealed that the compound could inhibit specific isoforms, which may have implications for drug-drug interactions in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 2-amino-2-phenylacetate, and what reagents are critical for enantiomeric purity?
this compound is synthesized via nucleophilic substitution, where ethyl chloroacetate reacts with aniline derivatives in the presence of a base (e.g., NaOH). A key method involves Boc (tert-butoxycarbonyl) protection: ethyl (S)-2-amino-2-phenylacetate is reacted with Boc anhydride under anhydrous conditions to enhance stereochemical control . For enantiomeric purity, chiral resolution techniques or asymmetric catalysis may be employed, as seen in the preparation of (R)- and (S)-enantiomers using chiral auxiliaries or enzymes .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Post-synthesis characterization includes:
- ¹H/¹³C NMR : To confirm the presence of the amino group (δ ~5.0 ppm for NH₂) and ester carbonyl (δ ~170 ppm).
- IR Spectroscopy : Identifies N–H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- LCMS : Determines molecular weight (e.g., m/z 194.2 for [M+H]⁺) and purity .
- XRD : Resolves crystal structure, particularly for hydrochloride salts .
Q. What safety protocols are essential when handling this compound hydrochloride?
The hydrochloride form (CAS 879-48-1) requires:
- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Storage at -20°C in airtight containers to prevent hydrolysis.
- Emergency measures: Immediate rinsing with water upon contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl substituents) influence the biological activity of this compound derivatives?
Comparative studies show:
Compound | Structural Variation | Biological Activity |
---|---|---|
This compound | Single phenyl group | Moderate antimicrobial activity |
Ethyl 2-amino-2,2-diphenylacetate | Two phenyl groups | Enhanced anti-inflammatory effects due to hydrophobic interactions |
Ethyl 2-(isopropylamino)-2-phenylacetate | Isopropylamino group | Altered receptor binding profiles |
The diphenyl derivative exhibits stronger protein interactions via hydrophobic pockets, while isopropylamino analogs show varied pharmacokinetics . |
Q. What methodological challenges arise in resolving data contradictions during purity assessment?
Discrepancies in purity assays (e.g., HPLC vs. LCMS) often stem from:
- Ion suppression in LCMS : Addressed using internal standards (e.g., deuterated analogs).
- Solvent interference in NMR : Mitigated by deuterated solvents and 2D NMR (COSY, HSQC) .
- Crystallinity issues in XRD : Resolved via recrystallization in polar aprotic solvents .
Q. How does the amino group in this compound participate in hydrogen bonding with biological targets?
The primary amine forms hydrogen bonds with:
- Enzyme active sites : e.g., with carboxylate residues in hydrolases, altering catalytic activity.
- DNA minor grooves : Via N–H···O interactions, as observed in intercalation studies . Computational modeling (MD simulations, DFT) further reveals binding energies (~-5.2 kcal/mol) for such interactions .
Q. What strategies optimize reaction yields in large-scale synthesis while maintaining stereoselectivity?
Key approaches include:
Properties
IUPAC Name |
ethyl 2-amino-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGPFHYXWGWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-58-1 | |
Record name | Ethyl phenylglycinate, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006097581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenylglycinate, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5534267E2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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